N-Methyl-4-bromo-3-methylbenzamide

Übersicht

Beschreibung

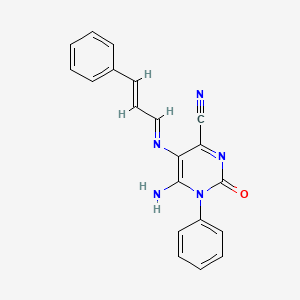

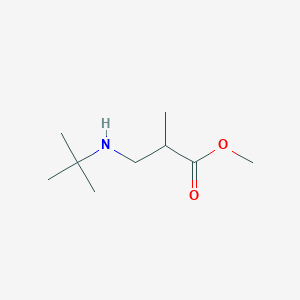

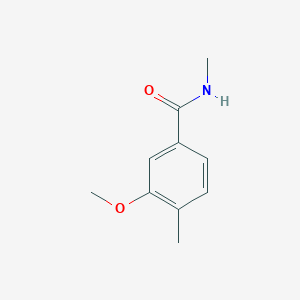

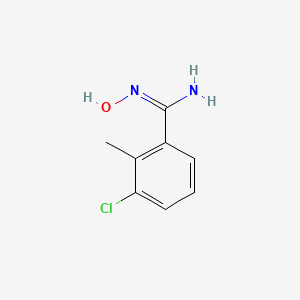

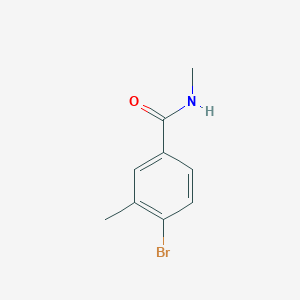

“N-Methyl-4-bromo-3-methylbenzamide” is a chemical compound with the CAS Number: 149104-94-9 . It has a molecular weight of 228.09 and its IUPAC name is 4-bromo-N,3-dimethylbenzamide . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c1-6-5-7 (9 (12)11-2)3-4-8 (6)10/h3-5H,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and density was not found.Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-bromo-N,3-dimethylbenzamide is the respiratory system . .

Mode of Action

Given its structural similarity to other benzanilides , it may interact with its targets in a similar manner Benzanilides are known to interact with their targets through hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Given its primary target is the respiratory system , it may influence pathways related to respiration

Pharmacokinetics

Given its structural similarity to other benzanilides , it may have similar pharmacokinetic properties Benzanilides are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

Given its primary target is the respiratory system , it may have effects on respiratory function

Eigenschaften

IUPAC Name |

4-bromo-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSYYPCJYYWIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)